An In-Depth Technical Guide to 1,3-Dibromo-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione: Synthesis, Properties, and Applications in Organic Electronics
An In-Depth Technical Guide to 1,3-Dibromo-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione: Synthesis, Properties, and Applications in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,3-Dibromo-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione, a key building block in the field of organic electronics. The document details its synthesis, physicochemical properties, and applications, with a particular focus on its role as an n-type semiconductor in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel organic electronic materials and devices.
Introduction: The Significance of Thieno[3,4-c]pyrrole-4,6-dione Derivatives
The thieno[3,4-c]pyrrole-4,6-dione (TPD) moiety has emerged as a powerful electron-accepting unit in the design of high-performance organic semiconductors.[1] Its fused aromatic structure, featuring a thiophene ring and a dicarboximide, imparts a high degree of planarity and strong electron-withdrawing characteristics. These features are crucial for facilitating efficient charge transport and tuning the frontier molecular orbital energy levels of organic materials.[2]
The introduction of bromine atoms at the 1 and 3 positions of the TPD core, as in 1,3-Dibromo-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione, provides reactive sites for further chemical modifications. This allows for the synthesis of a wide array of copolymers and small molecules with tailored optoelectronic properties. The N-octyl substituent ensures solubility in common organic solvents, a critical requirement for solution-based fabrication of large-area electronic devices.[3]
This guide will delve into the technical details of this important compound, from its molecular structure to its performance in electronic devices, providing a foundational understanding for its application in advanced materials research.
Molecular Properties and Characterization
Chemical Structure and CAS Number
The chemical structure of 1,3-Dibromo-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione is depicted below.
Caption: Chemical structure of 1,3-Dibromo-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione.
The Chemical Abstracts Service (CAS) number for this compound is 566939-58-0 .
Physicochemical Properties
A summary of the key physicochemical properties is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₇Br₂NO₂S | |
| Molecular Weight | 423.16 g/mol | |
| Appearance | Solid | |
| Melting Point | 105-109 °C | |
| Solubility | Soluble in common organic solvents | [3] |
Spectroscopic Characterization
The ¹H NMR spectrum provides confirmation of the proton environments in the molecule. The expected signals correspond to the protons of the octyl chain. A representative ¹H NMR spectrum is available through chemical suppliers.
The ¹³C NMR spectrum is crucial for confirming the carbon skeleton of the molecule. While a publicly available spectrum for the title compound is not readily found, the expected chemical shifts can be inferred from related structures reported in the literature. For instance, a study on similar TPD-based small molecules provides insights into the expected peak locations for the carbonyl, thiophene, and octyl carbons.[3]
Synthesis of 1,3-Dibromo-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione
The synthesis of 1,3-Dibromo-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione is a multi-step process that begins with commercially available starting materials. The following protocol is a representative procedure based on literature reports.[3]
Synthesis Workflow
Caption: Overall synthetic scheme for the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of Thieno[3,4-c]furan-1,3-dione
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To a round-bottom flask, add thiophene-3,4-dicarboxylic acid and an excess of acetic anhydride.
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Heat the mixture to reflux and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature.
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Remove the excess acetic anhydride under reduced pressure to yield the crude thieno[3,4-c]furan-1,3-dione as a solid. This intermediate is often used in the next step without further purification.
Causality: Acetic anhydride acts as a dehydrating agent, facilitating the intramolecular condensation of the dicarboxylic acid to form the cyclic anhydride.
Step 2: Synthesis of 5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione
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Dissolve the crude thieno[3,4-c]furan-1,3-dione in a suitable solvent such as toluene.
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Add n-octylamine to the solution.
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Heat the mixture to reflux for 12-24 hours.
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Cool the reaction mixture and remove the solvent under reduced pressure.
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The resulting crude product, 5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione, can be purified by column chromatography on silica gel.
Causality: The primary amine of n-octylamine acts as a nucleophile, attacking the carbonyl carbons of the anhydride. Subsequent dehydration leads to the formation of the more stable imide ring.
Step 3: Synthesis of 1,3-Dibromo-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione
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Dissolve 5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione in a mixture of concentrated sulfuric acid and trifluoroacetic acid at 0 °C.
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Slowly add N-Bromosuccinimide (NBS) in portions while maintaining the temperature at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for several hours.
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Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., dichloromethane).
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Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
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Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to obtain the final product.
Causality: The highly acidic medium activates the thiophene ring towards electrophilic substitution. NBS serves as the source of electrophilic bromine, which selectively substitutes at the electron-rich 2 and 5 positions of the thiophene ring.
Applications in Organic Electronics
The strong electron-accepting nature of the TPD core makes 1,3-Dibromo-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione a valuable building block for n-type organic semiconductors.
Organic Photovoltaics (OPVs)
In OPVs, this compound is often used to synthesize donor-acceptor (D-A) copolymers or small molecules that serve as the electron acceptor in the active layer of a bulk heterojunction (BHJ) solar cell.[2] The high electron affinity of the TPD unit helps to create a significant energy level offset with a suitable donor material, which is essential for efficient exciton dissociation and charge generation.
Organic Field-Effect Transistors (OFETs)
The planar structure and potential for strong intermolecular interactions make TPD-based materials promising candidates for the active channel in OFETs. The electron-deficient nature of the TPD core facilitates electron transport, leading to n-type transistor behavior. The performance of these OFETs is highly dependent on the molecular packing and film morphology, which can be tuned through chemical modification and device fabrication conditions.
Representative Workflow for OPV Device Fabrication
The following is a generalized workflow for the fabrication of a conventional bulk heterojunction organic solar cell using a TPD-based material.
Caption: A typical workflow for the fabrication of a conventional organic photovoltaic device.
Safety and Handling
1,3-Dibromo-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione should be handled with appropriate safety precautions in a well-ventilated fume hood.
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Hazard Statements : May cause skin irritation, serious eye irritation, and respiratory irritation.
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Precautionary Statements : Avoid breathing dust. Wear protective gloves, eye protection, and face protection. In case of contact with eyes, rinse cautiously with water for several minutes.
Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.
Conclusion
1,3-Dibromo-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione is a versatile and highly valuable building block for the synthesis of advanced organic electronic materials. Its strong electron-accepting properties, combined with its chemical tunability, make it a key component in the development of high-performance organic solar cells and field-effect transistors. This technical guide has provided a comprehensive overview of its synthesis, properties, and applications, offering a solid foundation for researchers and professionals working in this exciting field. The continued exploration of new materials derived from this TPD core holds significant promise for the future of flexible, low-cost, and large-area organic electronics.
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Thieno[3,4-c]pyrrole-4,6-dione as novel building block for host materials for red PhOLEDs. (2017). RSC Publishing. [Link]
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A facile synthetic approach based on thieno[3,4-c]pyrrole-4,6-dione to construct polymer donors for highly efficient organic solar cells. RSC Publishing. [Link]
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Thieno[3,4-c]pyrrole-4,6-dione-based small molecules for highly efficient solution-processed organic solar cells. (2014). PubMed. [Link]
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VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. [Link]
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Thieno[3,4-c]pyrrole-4,6-dione-Based Small Molecules for Highly Efficient Solution-Processed Organic Solar Cells. ResearchGate. [Link]
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Polymers based on thieno[3,4-c]pyrrole-4,6-dione and pyromellitic diimide by CH. RSC Publishing. [Link]
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4H-thieno[3,4-c]pyrrole: synthesis and characterization of the parent ring system. Journal of the Chemical Society, Chemical Communications. [Link]
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Polymers based on thieno[3,4-c]pyrrole-4,6-dione and pyromellitic diimide by CH. (2022). Figshare. [Link]
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Polymers based on thieno[3,4-c]pyrrole-4,6-dione and pyromellitic diimide by CH–CH arylation reaction for high-performance thin-film transistors. (2022). PMC. [Link]
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